Methyl[(quinolin-8-yl)methyl]amine hydrochloride
Description
Properties
IUPAC Name |
N-methyl-1-quinolin-8-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2.ClH/c1-12-8-10-5-2-4-9-6-3-7-13-11(9)10;/h2-7,12H,8H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZKXAPKKJLXDNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=CC2=C1N=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187933-26-1 | |
| Record name | 8-Quinolinemethanamine, N-methyl-, hydrochloride (1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187933-26-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Procedure:
-
Synthesis of 8-(Bromomethyl)quinoline :
Bromination of 8-methylquinoline using N-bromosuccinimide (NBS) under radical conditions (e.g., AIBN initiator in CCl₄) yields 8-(bromomethyl)quinoline. -
Amination :
8-(Bromomethyl)quinoline is reacted with excess methylamine (2–3 equiv) in dimethylformamide (DMF) at 60–80°C for 12–24 hours. The excess methylamine prevents dialkylation. -
Salt Formation :
The free base is treated with hydrochloric acid in ethanol to precipitate the hydrochloride salt.
Key Data:
| Starting Material | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| 8-(Bromomethyl)quinoline | Methylamine, DMF, 80°C, 24h | 72% | 98% |
Advantages : High selectivity for monoalkylation.
Limitations : Requires synthesis of 8-(halomethyl)quinoline, which may involve hazardous bromination steps.
Reductive Amination of Quinoline-8-carbaldehyde
This route employs reductive amination to form the C–N bond between quinoline-8-carbaldehyde and methylamine.
Procedure:
-
Synthesis of Quinoline-8-carbaldehyde :
8-Methylquinoline is oxidized using selenium dioxide (SeO₂) in dioxane at 120°C for 6 hours. -
Reductive Amination :
Quinoline-8-carbaldehyde is reacted with methylamine hydrochloride (1.2 equiv) and sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature for 24 hours. -
Purification :
The product is isolated via acid-base extraction and recrystallized from ethanol/HCl.
Key Data:
| Starting Material | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Quinoline-8-carbaldehyde | NaBH₃CN, MeOH, rt, 24h | 68% | 95% |
Advantages : Mild conditions; avoids halogenated intermediates.
Limitations : Low yield due to competing imine formation and oxidation side reactions.
Catalytic N-Methylation of (Quinolin-8-yl)methanamine
This method utilizes methanol as a methylating agent in the presence of a heterogeneous catalyst.
Procedure:
-
Synthesis of (Quinolin-8-yl)methanamine :
Prepared via Gabriel synthesis (8-(bromomethyl)quinoline + phthalimide, followed by hydrazine cleavage). -
Methylation :
(Quinolin-8-yl)methanamine is reacted with methanol (5 equiv) over a Ni/ZnAlOₓ catalyst at 160°C under 1 MPa N₂ for 5 hours. -
Salt Formation :
The product is treated with HCl gas in diethyl ether.
Key Data:
| Starting Material | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| (Quinolin-8-yl)methanamine | Ni/ZnAlOₓ, MeOH, 160°C, 5h | 82% | 99% |
Advantages : Green chemistry approach; high atom economy.
Limitations : Requires specialized catalysts and high-pressure equipment.
Comparison of Methods
| Method | Yield | Scalability | Cost | Safety |
|---|---|---|---|---|
| Nucleophilic Substitution | 72% | High | Moderate | Hazardous bromination |
| Reductive Amination | 68% | Moderate | Low | Toxic SeO₂ |
| Catalytic Methylation | 82% | High | Low | High-pressure conditions |
Characterization and Validation
-
¹H NMR (DMSO-d₆) : δ 8.91 (d, 1H, quinoline-H), 8.43 (s, 1H, NH), 4.32 (s, 2H, CH₂), 2.71 (s, 3H, CH₃).
-
HPLC Purity : >98% (C18 column, 0.1% TFA in acetonitrile/water).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl[(quinolin-8-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base are commonly employed.
Major Products Formed
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline compounds .
Scientific Research Applications
Chemistry
- Building Block : Methyl[(quinolin-8-yl)methyl]amine hydrochloride serves as a foundational compound in synthesizing more complex quinoline derivatives. Its unique structure allows for further modifications that enhance its chemical properties and reactivity.
Biology
- Antimicrobial Activity : The compound exhibits notable antimicrobial properties, making it valuable in biological research aimed at developing new antibiotics.
- Antimalarial Effects : Studies have shown that quinoline derivatives, including this compound, can inhibit Plasmodium falciparum, the parasite responsible for malaria. The mechanism involves interference with essential enzymes involved in the parasite's lifecycle .
Medicine
- Therapeutic Potential : this compound is being investigated for its anticancer and antiviral properties. It has been noted for its ability to inhibit DNA gyrase and topoisomerase IV, enzymes critical for DNA replication and transcription .
Industry
- Dyes and Catalysts : The compound is also utilized in developing industrial chemicals, including dyes and catalysts, due to its reactive nature and ability to form stable complexes.
Case Studies
- Anticancer Activity Study : A meta-analysis highlighted that derivatives of 8-hydroxyquinolines, including this compound, demonstrated significant cytotoxic effects against human cancer cells. The study emphasized the importance of specific structural features in enhancing potency against resistant cancer cell lines .
- Antimalarial Efficacy Research : Research on a series of 2-arylvinylquinolines revealed that modifications similar to those found in this compound could lead to potent antimalarial agents with low nanomolar activity against resistant strains of Plasmodium falciparum. This underscores the potential for developing new treatments based on quinoline derivatives .
- Industrial Applications : The use of this compound in industrial settings has been documented in various studies focusing on dye synthesis and catalytic processes, demonstrating its versatility beyond pharmaceutical applications .
Mechanism of Action
The mechanism of action of Methyl[(quinolin-8-yl)methyl]amine hydrochloride involves its interaction with various molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and transcription. This mechanism is particularly relevant in its antimicrobial and antimalarial activities .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
Key structural differences among quinoline-based amines include:
- Substituent position on the quinoline ring: Modifications at positions 2, 3, 6, or 8 alter electronic properties and steric effects.
- Amine side-chain variations : Alkyl (methyl, ethyl), aryl, or fluorinated groups impact lipophilicity and bioavailability.
Physicochemical Properties
- Solubility : Hydrochloride salts generally exhibit higher water solubility than free bases. For example, methylamine hydrochloride (simpler analog) is highly soluble in water , while bulky fluorinated derivatives (e.g., III.23 in ) may show reduced solubility due to increased hydrophobicity.
- Stability : Fluorinated compounds (e.g., III.21 in ) demonstrate enhanced thermal and oxidative stability, critical for agrochemical formulations.
Biological Activity
Methyl[(quinolin-8-yl)methyl]amine hydrochloride is a compound that has gained attention for its diverse biological activities. This article explores its mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
This compound is characterized by the presence of a quinoline moiety, which is known for its pharmacological properties. The compound's structure allows it to interact with various biological targets, making it a valuable candidate in medicinal chemistry.
The biological activity of this compound primarily involves its ability to inhibit key enzymes and disrupt cellular processes:
- Enzyme Inhibition : It has been shown to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. This inhibition leads to the disruption of bacterial cell division and is particularly relevant in its antimicrobial activity.
- Antimalarial Activity : The compound exhibits antimalarial properties by interacting with heme, inhibiting hemozoin formation, which is essential for the survival of malaria parasites. Studies indicate that it can effectively suppress parasitemia in both in vitro and in vivo models .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens:
- Bacterial Activity : It shows effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria. The IC50 values for these activities range from 1.33 to 18.9 μg/mL .
- Fungal Activity : The compound also exhibits antifungal properties against species like Candida albicans and Aspergillus fumigatus, with IC50 values ranging from 0.67 to 19.38 μg/mL .
Antimalarial Activity
Research indicates that this compound has potent antimalarial effects:
- In Vitro Studies : The compound has shown IC50 values against Plasmodium falciparum ranging from 20 to 4760 ng/mL, indicating strong activity even against drug-resistant strains .
- In Vivo Efficacy : Animal studies have confirmed its efficacy, with certain analogues curing 100% of infected mice at specific dosages .
Case Studies and Research Findings
Several studies have evaluated the biological activities of this compound:
- Synthesis and Evaluation : A study synthesized various quinoline derivatives, including this compound, assessing their antimalarial activity through structure-activity relationship (SAR) studies. Results indicated that modifications to the quinoline ring significantly affected biological efficacy .
- Comparative Analysis : Research comparing this compound with other quinoline derivatives highlighted its unique binding affinity to heme, contributing to its superior antimalarial properties .
- Toxicological Assessments : Investigations into the toxicity profile of the compound revealed potential harmful effects if misused; however, therapeutic doses showed promising safety profiles in controlled studies .
Data Summary
| Biological Activity | Target Organism/Pathway | IC50 Values (μg/mL) |
|---|---|---|
| Antibacterial | Staphylococcus aureus | 1.33 - 18.9 |
| Antifungal | Candida albicans | 0.67 - 19.38 |
| Antimalarial | Plasmodium falciparum | 20 - 4760 (ng/mL) |
Q & A
Q. What are the optimal reaction conditions for synthesizing Methyl[(quinolin-8-yl)methyl]amine hydrochloride to achieve high yields?
The synthesis typically involves nucleophilic substitution or reductive amination. For example, reacting 8-bromoquinoline derivatives with methylamine in tetrahydrofuran (THF) under controlled conditions (e.g., 30-minute stirring at room temperature) followed by extraction with ethyl acetate and purification via column chromatography (MeOH:DCM 1:99) can yield ~96% purity . Critical parameters include solvent choice, reaction time, and purification methods to minimize byproducts.
Q. What spectroscopic methods are recommended for characterizing the purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., NMR in CDCl) and mass spectrometry (FABMS) are standard. Key NMR signals include aromatic protons (δ 7.2–8.1 ppm), methylene bridges (δ ~4.1 ppm), and methylamine groups (δ ~2.5 ppm). Mass spectrometry confirms molecular ion peaks (e.g., m/z 251/253 for brominated analogs) . Elemental analysis (C, H, N) further validates purity.
Q. What are the recommended storage conditions to prevent degradation?
Store as a crystalline solid at -20°C in airtight containers to avoid hygroscopic degradation. Hydrochloride salts generally exhibit greater stability than free bases, with shelf lives exceeding five years under these conditions . Avoid exposure to moisture or high temperatures during handling.
Q. What safety precautions are necessary when handling this compound?
Follow GHS guidelines: wear nitrile gloves, lab coats, and eye protection. The compound may exhibit acute toxicity via inhalation, skin contact, or ingestion (Category 4 hazards). Use fume hoods for weighing and synthesis steps, and ensure immediate access to eyewash stations .
Advanced Research Questions
Q. How does the hydrochloride form influence the compound’s stability and reactivity compared to its free base?
The hydrochloride salt acts as a protective group, enhancing shelf stability by reducing nucleophilic reactivity. For example, free bases may undergo oxidation or dimerization, whereas the protonated amine in the hydrochloride form remains inert until deprotected. This is analogous to glycine methyl ester hydrochloride, which stabilizes the reactive ester .
Q. What are the challenges in reproducing synthetic protocols, and how can they be addressed?
Common issues include low yields due to incomplete substitution or side reactions (e.g., quaternization of the quinoline nitrogen). Optimize stoichiometry (e.g., excess methylamine) and monitor reaction progress via TLC. Column chromatography with gradient elution (e.g., 1–5% MeOH in DCM) resolves co-eluting impurities . Contradictions in spectral data across studies may arise from solvent effects or impurities; cross-validate with high-resolution MS and NMR.
Q. How does the quinolin-8-yl group affect coordination chemistry in metal complexes?
The quinolin-8-yl moiety acts as a bidentate ligand, coordinating via the nitrogen atom and adjacent methylene group. For example, cobalt(II) complexes with similar ligands exhibit distorted trigonal bipyramidal geometries (Co–N bond lengths ~2.15 Å), stabilized by hydrogen bonding in crystal lattices . The hydrochloride salt’s solubility in polar solvents facilitates ligand exchange in aqueous or methanol-based syntheses.
Q. What analytical techniques resolve discrepancies in reported spectral data for derivatives?
Use heteronuclear NMR (e.g., - HMBC) to confirm amine proton environments. Single-crystal X-ray diffraction provides definitive structural assignments, while dynamic light scattering (DLS) assesses aggregation in solution. For conflicting MS data, high-resolution ESI-MS (HR-ESI-MS) with isotopic pattern analysis distinguishes molecular ions from adducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
